![molecular formula C17H18Cl2N2O2S B5915433 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide](/img/structure/B5915433.png)
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide
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Overview
Description
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation and cancer cell proliferation. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its high yield and purity, and its potent anti-inflammatory and anti-cancer activities. However, 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the study of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide, including the investigation of its potential applications in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Further investigation into the mechanism of action of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide is also needed to fully understand its potential therapeutic benefits. Additionally, the development of novel derivatives of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.
Synthesis Methods
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-tert-butylbenzenesulfonylhydrazide in the presence of acetic acid and ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is filtered and washed with ethanol to obtain 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide in high yield and purity.
Scientific Research Applications
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel drugs. 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has also been investigated for its potential applications in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
4-tert-butyl-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-17(2,3)13-5-8-15(9-6-13)24(22,23)21-20-11-12-4-7-14(18)10-16(12)19/h4-11,21H,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARIAKHKFOHKE-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
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